molecular formula C8H6F3N3 B1409197 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1227598-80-2

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No.: B1409197
CAS No.: 1227598-80-2
M. Wt: 201.15 g/mol
InChI Key: PJKBZUDTSLXJDQ-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile is an organic compound with the molecular formula C8H6F3N3. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a nitrile group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2-Amino-6-(trifluoromethyl)pyridine.

    Nitrile Introduction: The nitrile group is introduced through a reaction with a suitable nitrile source, such as acetonitrile, under specific reaction conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, while the amino and nitrile groups participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(trifluoromethyl)pyridine: Lacks the nitrile group but shares the trifluoromethyl and amino groups.

    2-Amino-3-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group in a different position.

    6-(Trifluoromethyl)pyridine-3-methanol: Contains a hydroxyl group instead of an amino group.

Uniqueness

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile is unique due to the presence of both the nitrile and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical syntheses and research applications.

Biological Activity

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile (CAS No. 1227598-80-2) is a fluorinated pyridine derivative that has garnered attention due to its unique chemical structure and potential biological activities. The trifluoromethyl group (-CF3) is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and biological interactions of the compound. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Amino Group : An -NH2 group at the 2-position, which can participate in hydrogen bonding.
  • Trifluoromethyl Group : A -CF3 group at the 6-position, enhancing lipophilicity and biological activity.
  • Acetonitrile Moiety : A nitrile (-C≡N) group at the 3-position, contributing to its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, potentially modulating their activity. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.

Antimicrobial Activity

Research indicates that derivatives of trifluoromethyl-pyridines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate selective activity against various bacterial strains. The presence of the trifluoromethyl group is often linked to enhanced potency against pathogens.

CompoundActivityMIC (μg/mL)
ACP1aN. meningitidis64
ACP1bH. influenzae8

These findings suggest that this compound could possess similar antimicrobial effects due to structural similarities with active analogs .

Anticancer Potential

Studies have explored the anticancer potential of fluorinated compounds, including those with pyridine rings. The unique electronic properties imparted by the trifluoromethyl group may enhance the compound's ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

Case Studies

  • Inhibition Studies :
    • A study on structurally related compounds demonstrated that modifications at the pyridine ring could lead to varying degrees of enzyme inhibition. This suggests that this compound might similarly affect enzyme targets involved in cancer metabolism .
  • Toxicity Assessments :
    • Toxicity profiles for related compounds indicate a favorable safety margin when administered in controlled doses. For example, compounds with similar structures showed no significant toxicity at doses up to 2000 mg/kg in animal models .

Research Findings

Recent advancements in synthetic methodologies have enabled the efficient production of this compound, facilitating further research into its biological properties. Key findings include:

  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the pyridine ring can lead to enhanced biological activity, highlighting the importance of functional groups in determining efficacy .
  • Pharmacokinetics : Studies are ongoing to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound, which are crucial for understanding its therapeutic potential.

Properties

IUPAC Name

2-[2-amino-6-(trifluoromethyl)pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-2-1-5(3-4-12)7(13)14-6/h1-2H,3H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKBZUDTSLXJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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